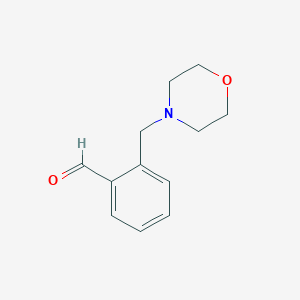

2-(Morpholinomethyl)benzaldehyde

Descripción general

Descripción

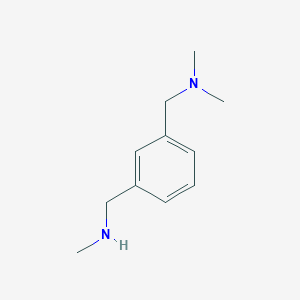

2-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It is also known by other names such as 2-morpholinomethyl benzaldehyde, 2-morpholin-4-ylmethyl benzaldehyde, morpholinomethylbenzaldehyde, 4-2-carboxaldehydebenzyl morpholine, and 2-morpholin-4-yl methyl benzaldehyde .

Synthesis Analysis

A series of new Schiff bases of morpholine were prepared by the reaction of 2-hydroxy-3-(morpholinomethyl)benzaldehyde with several mono- and bis-aromatic amines . Another method involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yielding aminobenzylnaphthols in a process known as the Betti reaction .Molecular Structure Analysis

The molecular structure of 2-(Morpholinomethyl)benzaldehyde can be represented by the SMILES notation: O=CC1=CC=CC=C1CN1CCOCC1 . The InChI Key for this compound is YPZNTOVVELIJGI-UHFFFAOYSA-N .Chemical Reactions Analysis

The conversion of two molecules of an aldehyde to an alpha-hydroxy ketone, known as a benzoin condensation, is a classic reaction involving 2-(Morpholinomethyl)benzaldehyde . This reaction requires a catalyst and is often performed with cyanide ion .Aplicaciones Científicas De Investigación

Antimalarial and Antiproliferative Activities

A series of new Schiff bases of morpholine were prepared by the reaction of 2-hydroxy-3-(morpholinomethyl)benzaldehyde with several mono- and bis-aromatic amines . These compounds were evaluated as antimalarial agents against P. falciparum K14 strain demonstrating moderate to excellent activities . Moreover, these derivatives present potent antiproliferative activities against U937 leukemia-derived cell line .

Drug Design

The morpholine scaffold has been extensively utilized by the pharmaceutical industry in drug design, often because of the improvement in pharmacokinetic properties it can confer . The World Drug Index contains well over 100 drugs incorporating this structural feature, including its presence as a side-chain, scaffold, and within fused-ring systems .

Treatment of Inflammatory Diseases

Various derivatives have been synthesized demonstrating a great potentiality in the treatment of inflammatory diseases, pain or migraine, asthma and emesis .

Treatment of Ischemic Syndromes and Cerebral Aging

Morpholine derivatives have been used in the treatment of ischemic syndromes and cerebral aging .

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

Morpholine derivatives have been used in preventing acute and delayed chemotherapy-induced nausea and vomiting (CINV) that can result from highly emetogenic chemotherapy in adults .

Appetite Inhibition

Morpholine derivatives have been used as appetite inhibitors .

Hypocholesterolemic and Hypolipidemic Effects

Morpholine derivatives have shown hypocholesterolemic and hypolipidemic effects .

Antioxidant Activity

Mecanismo De Acción

Target of Action

2-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .

Mode of Action

The compound interacts with its targets through the morpholine scaffold, which is often utilized by the pharmaceutical industry in drug design due to the improvement in pharmacokinetic properties it can confer

Pharmacokinetics

The presence of the morpholine scaffold in the compound is known to improve pharmacokinetic properties .

Result of Action

2-(Morpholinomethyl)benzaldehyde has demonstrated antimalarial and antiproliferative activities . Specifically, it has shown potent antiproliferative activities against the U937 leukemia-derived cell line . .

Safety and Hazards

Propiedades

IUPAC Name |

2-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZNTOVVELIJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594580 | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholinomethyl)benzaldehyde | |

CAS RN |

736991-21-2 | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)